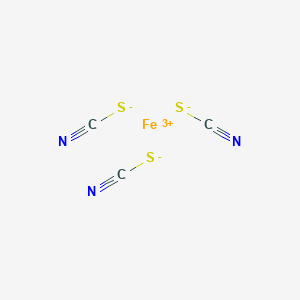
Ferric thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C3FeN3S3 and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Spectrophotometric Determination of Iron:
Ferric thiocyanate is extensively used in spectrophotometric methods for the determination of iron concentrations in various samples. The formation of the colored complex [Fe(SCN)]2+ allows for sensitive detection due to its distinct absorbance properties.
- Key Findings:
- The equilibrium constant for the formation of [Fe(SCN)]2+ from iron(III) and thiocyanate ions has been determined under varying conditions of temperature and ionic strength. These constants are crucial for accurate quantification in analytical applications .
- The absorbance maxima for the complex typically occur around 480 nm, which is utilized to measure iron concentrations in samples ranging from environmental water to pharmaceutical products .
Table 1: Spectrophotometric Characteristics of this compound Complexes
| Parameter | Value |
|---|---|
| Absorbance Maxima | 480 nm |
| Molar Absorptivity | 2.10×104Lcm−1mol−1 |
| Equilibrium Constant | Varies with conditions |
Environmental Applications
Detection of Thiocyanate in Environmental Samples:
this compound's ability to form complexes with thiocyanate ions makes it useful for detecting thiocyanates in environmental samples, particularly in assessing pollution levels from industrial discharges or agricultural runoff.
- Case Study:
A study analyzed water samples for thiocyanate levels using this compound as a reagent. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of thiocyanates that could indicate contamination from agricultural practices .
Biological Research
Role in Iron Metabolism Studies:
this compound has been employed in biological studies to investigate iron metabolism and its implications in health conditions such as anemia.
- Key Insights:
- Research has shown that this compound can be used to simulate conditions of iron deficiency and assess the efficacy of various treatments .
- The compound's interaction with biological systems has been studied to understand its potential antioxidant properties and its role in oxidative stress mechanisms .
Industrial Applications
Use in Pharmaceutical Analysis:
In the pharmaceutical industry, this compound serves as a reagent for determining iron content in formulations designed to treat anemia.
Propriétés
Numéro CAS |
4119-52-2 |
|---|---|
Formule moléculaire |
C3FeN3S3 |
Poids moléculaire |
230.1 g/mol |
Nom IUPAC |
iron(3+);trithiocyanate |
InChI |
InChI=1S/3CHNS.Fe/c3*2-1-3;/h3*3H;/q;;;+3/p-3 |
Clé InChI |
SUBFIBLJQMMKBK-UHFFFAOYSA-K |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Key on ui other cas no. |
4119-52-2 |
Synonymes |
ferric thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















